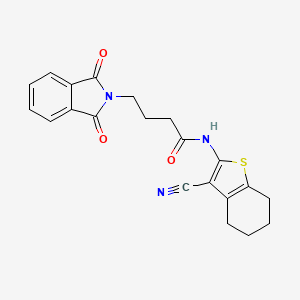
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide is a complex organic compound that has garnered significant attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N2O3S. Its structure features a benzothiophene moiety and an isoindole derivative, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it acts as an inhibitor of certain kinases, particularly those in the mitogen-activated protein kinase (MAPK) family. For instance, studies have shown that derivatives of this compound inhibit JNK2 and JNK3 kinases with significant potency (pIC50 values around 6.5 to 6.7), suggesting a role in modulating cellular responses to stress and inflammation .
Anticancer Properties
This compound has shown promise in cancer research. Its ability to inhibit JNK kinases may contribute to its anticancer effects by promoting apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines.
Neuroprotective Effects
Research has also indicated potential neuroprotective effects of this compound. By inhibiting JNK pathways associated with neurodegeneration, it may help protect neuronal cells from apoptosis induced by stressors such as oxidative stress or excitotoxicity. This makes it a candidate for further exploration in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Future Directions
Further research is necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To better understand the molecular interactions and pathways affected by this compound.
- Clinical Trials : To evaluate its potential as a therapeutic agent for specific diseases.
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c22-12-16-13-6-3-4-9-17(13)28-19(16)23-18(25)10-5-11-24-20(26)14-7-1-2-8-15(14)21(24)27/h1-2,7-8H,3-6,9-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJVIFNJZCZVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














